Targeted P2Y12 Receptor Antagonism: A Mechanism Distinct from In-Class Loureirin Analogs
Loureirin D is a selective P2Y12 receptor antagonist, a mechanism of action not shared by its closest structural analogs, Loureirin A, B, or C. This target engagement was confirmed via molecular docking and cellular thermal shift assays (CETSA) [1]. In contrast, Loureirin A mediates antiplatelet effects via Akt phosphorylation inhibition [2], and Loureirin C acts on intestinal Ca2+-activated Cl- channels [3].
| Evidence Dimension | Molecular Target and Mechanism of Action |
|---|---|
| Target Compound Data | Selective P2Y12 receptor antagonist |
| Comparator Or Baseline | Loureirin A: Akt phosphorylation inhibitor; Loureirin C: TMEM16A/CaCC inhibitor |
| Quantified Difference | Different molecular targets |
| Conditions | Molecular docking, cellular thermal shift assays, in vitro ADP-induced platelet aggregation assays |
Why This Matters
Procurement of Loureirin D is essential for studies focused on P2Y12-mediated pathways, as other loureirins will not replicate this specific target engagement.
- [1] Peng J, Wang P, Chen Y, Liao X, Guo H, Zhang P, et al. Bioactivity-Guided Fractionation of Dragon's Blood Phenolic Extracts Reveals Loureirin D as a P2Y12 Inhibitor Mediating Antiplatelet Effects. 2025. View Source
- [2] Hao HZ, et al. Antiplatelet activity of loureirin A by attenuating Akt phosphorylation: In vitro studies. Eur J Pharmacol. 2015;746:63-9. View Source
- [3] Guo SC, et al. Loureirin C extracted from Dracaena cochinchinensis S.C. Chen prevents rotaviral diarrhea in mice by inhibiting the intestinal Ca2+-activated Cl- channels. J Ethnopharmacol. 2024. View Source
